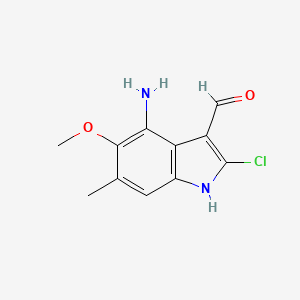
2-Bromoethenylcyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromoethenylcyclopropane is an organic compound with the molecular formula C5H7Br It features a cyclopropane ring substituted with a bromoethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoethenylcyclopropane typically involves the reaction of cyclopropylmethyl bromide with a suitable base and a bromoethenylating agent. One common method involves the use of α-bromoketones or aldehydes with ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N) to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromoethenylcyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Elimination Reactions: The compound can undergo elimination to form alkenes.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form larger ring systems
Common Reagents and Conditions:
Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in ethanol.
Elimination: Typically involves heating with a strong base like NaOH or KOH.
Cycloaddition: Often catalyzed by chiral N-heterocyclic carbenes (NHC) under specific conditions.
Major Products:
Substitution: Products depend on the nucleophile used.
Elimination: Formation of alkenes such as propene.
Cycloaddition: Formation of six-membered ring systems.
Aplicaciones Científicas De Investigación
2-Bromoethenylcyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the synthesis of various industrial chemicals and materials .
Mecanismo De Acción
The mechanism of action of 2-Bromoethenylcyclopropane involves its reactivity due to the strained cyclopropane ring and the presence of the bromoethenyl group. The compound can undergo nucleophilic substitution, where the bromine atom is replaced by a nucleophile. Additionally, the cyclopropane ring can participate in cycloaddition reactions, forming larger ring systems. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparación Con Compuestos Similares
Cyclopropylmethyl Bromide: Similar in structure but lacks the bromoethenyl group.
Bromomethylcyclopropane: Contains a bromomethyl group instead of a bromoethenyl group.
2-Bromopropane: A simpler compound with a bromine atom attached to a propane chain .
Uniqueness: 2-Bromoethenylcyclopropane is unique due to the combination of the strained cyclopropane ring and the reactive bromoethenyl group. This combination imparts distinct reactivity and potential for diverse applications in synthesis and research.
Propiedades
IUPAC Name |
2-bromoethenylcyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Br/c6-4-3-5-1-2-5/h3-5H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIDGEINKGACAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C=CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(e)-(4-Ethylphenyl)diazenyl]benzoic acid](/img/structure/B13992164.png)





![2,2'-[(Methylazanediyl)bis(methylene)]bis(2-methylpropanal)](/img/structure/B13992200.png)




![4-([1,1'-Biphenyl]-4-yl)-2-(4-bromophenyl)-6-phenylpyrimidine](/img/structure/B13992249.png)


